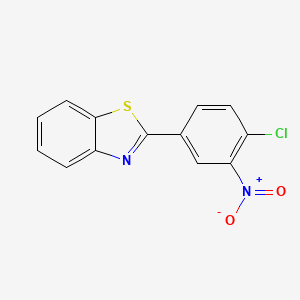

2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of a chloro group at the 4-position and a nitro group at the 3-position on the phenyl ring attached to the benzothiazole core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole typically involves the following steps:

Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce the nitro group at the 3-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

Cyclization: The nitrated product is then subjected to cyclization with 2-aminothiophenol under acidic conditions to form the benzothiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines in the presence of a base like sodium hydroxide.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Major Products

Nucleophilic Substitution: Products include 2-(4-substituted-3-nitrophenyl)-1,3-benzothiazole derivatives.

Reduction: The major product is 2-(4-chloro-3-aminophenyl)-1,3-benzothiazole.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial and Anticancer Activities

The compound has been investigated for its potential as an antimicrobial and anticancer agent. Its mechanism of action involves interaction with specific biological targets, such as enzymes or receptors. The nitro group in the compound can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.

| Activity Type | Target Organisms/Cells | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | 4 µg/mL (for E. coli) |

| Anticancer | MCF-7 breast cancer cells | IC50 = 225 µM |

Case Study: Anticancer Efficacy

In a study examining the effects of various benzothiazole derivatives on MCF-7 cells, it was found that 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole significantly inhibited cell growth and induced apoptosis. The treated cells exhibited a notable increase in lactate dehydrogenase (LDH) activity, indicating cellular damage and potential therapeutic effects against breast cancer .

Materials Science

Organic Semiconductors and Nonlinear Optical Materials

In materials science, this compound is utilized in the development of organic semiconductors and nonlinear optical materials . Its ability to form charge-transfer complexes makes it valuable for applications in organic electronics and photonic devices.

Table 2: Properties of this compound in Materials Science

| Property | Value/Description |

|---|---|

| Band Gap | Suitable for semiconductor applications |

| Nonlinear Optical Coefficient | High values observed |

Biological Studies

Biochemical Assays

The compound serves as a probe in biochemical assays aimed at studying enzyme interactions and cellular pathways. Its derivatives have been shown to exhibit selective inhibition against key bacterial enzymes, making them candidates for further drug development against resistant strains .

Table 3: Comparison of Benzothiazole Derivatives

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 2-(4-bromo-3-nitrophenyl)-1,3-benzothiazole | Low | Moderate |

| 2-(4-methyl-3-nitrophenyl)-1,3-benzothiazole | Moderate | Low |

Mecanismo De Acción

The mechanism of action of 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects . The benzothiazole core can also interact with DNA or proteins, disrupting their normal function and leading to cell death .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-bromo-3-nitrophenyl)-1,3-benzothiazole

- 2-(4-methyl-3-nitrophenyl)-1,3-benzothiazole

- 2-(4-fluoro-3-nitrophenyl)-1,3-benzothiazole

Uniqueness

2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives . Additionally, the combination of the nitro and chloro groups enhances its potential as a pharmacologically active compound .

Actividad Biológica

2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C₁₃H₈ClN₂O₂S, with a molecular weight of 296.73 g/mol. The presence of the chloro and nitro groups is significant as they influence the compound's reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to interact with various biological targets:

- Enzyme Inhibition : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects.

- Cellular Pathways : It has been shown to affect signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells .

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties against various pathogens. For instance, this compound has been tested against bacterial strains such as E. coli and S. aureus, demonstrating effective inhibition at certain concentrations .

Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of cancer cell lines. A study reported that it exhibited cytotoxic effects on pancreatic cancer cells, with a notable dose-dependent inhibition profile . Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| AsPC-1 | 0.5 | Induction of apoptosis |

| BxPC-3 | 0.4 | Cell cycle arrest |

| A431 | 1.0 | Inhibition of AKT/ERK signaling pathways |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzothiazole scaffold can significantly enhance biological activity. For example, the introduction of electron-withdrawing groups like nitro or halogens increases potency against cancer cells .

Case Study: Combination Therapy

A notable case study involved the combination of this compound with gemcitabine in pancreatic cancer treatment. This combination demonstrated synergistic effects that enhanced cytotoxicity while reducing toxicity in normal cells .

Propiedades

IUPAC Name |

2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClN2O2S/c14-9-6-5-8(7-11(9)16(17)18)13-15-10-3-1-2-4-12(10)19-13/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXYSCQMADQBFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.